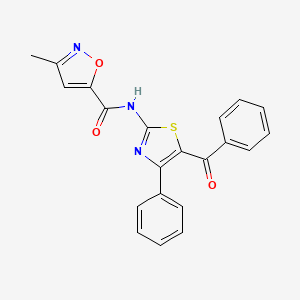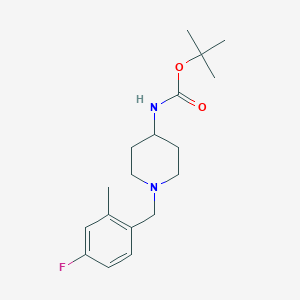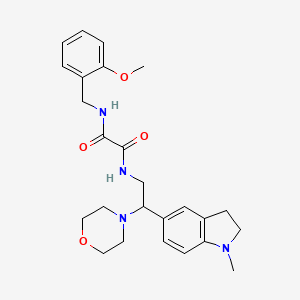![molecular formula C18H18ClN5O2 B2454569 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034499-00-6](/img/structure/B2454569.png)
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agoniste du GPR119 pour le traitement du diabète
Ce composé a été identifié comme un agoniste puissant du GPR119 . Le GPR119 est un récepteur couplé aux protéines G exprimé principalement dans les cellules β pancréatiques et dans les cellules enteroendocrines du tractus gastro-intestinal . Les agonistes du GPR119 stimulent la libération d'insuline dépendante du glucose par une action directe dans le pancréas et favorisent la sécrétion de l'incrétine GLP-1 par une action dans le tractus gastro-intestinal . Ce double mécanisme d'action a suscité un intérêt important pour la découverte de petits agonistes du GPR119 comme nouveau traitement potentiel du diabète de type 2 .
Stimulateur de la sécrétion d'incrétine
Le composé peut stimuler la sécrétion d'incrétines . Les incrétines sont un groupe d'hormones métaboliques qui stimulent une diminution du taux de glucose sanguin. Elles sont libérées après un repas et augmentent la sécrétion d'insuline libérée par les cellules β pancréatiques des îlots de Langerhans par un mécanisme dépendant du glucose sanguin .
Agent antibactérien
Les dérivés de l'imidazo[1,2-a]pyridine, qui font partie de la structure du composé, ont été utilisés comme agents antibactériens .
Agent antifongique
Les dérivés de l'imidazo[1,2-a]pyridine ont également été utilisés comme agents antifongiques .
Agent antiviral
Ces dérivés ont montré un potentiel en tant qu'agents antiviraux .
Agent anti-inflammatoire
Les dérivés de l'imidazo[1,2-a]pyridine ont été utilisés comme médicaments anti-inflammatoires .
Traitement du cancer
Plusieurs études ont proposé l'utilisation de dérivés de l'imidazo[1,2-a]pyridine pour le traitement du cancer .
Traitement des maladies cardiovasculaires
Les dérivés de l'imidazo[1,2-a]pyridine ont été suggérés pour le traitement des maladies cardiovasculaires .
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key mechanisms that work in concert to properly control plasma glucose levels . These mechanisms are:
- Insulin release from the pancreas : The compound stimulates the pancreatic β-cells, leading to the release of insulin, which helps in the regulation of blood glucose levels .
- Incretin hormone release from the gastrointestinal tract : The compound promotes the secretion of the incretin GLP-1 from enteroendocrine cells in the gastrointestinal tract . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin and incretin hormones, the compound helps to lower blood glucose levels, making it a potential treatment for type 2 diabetes .
Analyse Biochimique
Biochemical Properties
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone interacts with the GPR119 receptor . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Cellular Effects
In cellular processes, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GPR119 receptor . This binding interaction activates the receptor, leading to increased insulin release and GLP-1 secretion .
Propriétés
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-12-16(24-8-3-2-6-15(24)22-12)17(25)23-7-4-5-14(11-23)26-18-20-9-13(19)10-21-18/h2-3,6,8-10,14H,4-5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALRGUYYRDCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![4-(dibutylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2454499.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)


